molecular formula C16H11NO3 B14513913 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde CAS No. 62827-37-6

1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde

Cat. No.: B14513913
CAS No.: 62827-37-6
M. Wt: 265.26 g/mol
InChI Key: ANHGMRDSJOJUPZ-UHFFFAOYSA-N
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Description

1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry . The unique structure of this compound, featuring both benzoyl and ethynyl groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde, can be achieved through the Hantzsch reaction. This involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents such as metal perchlorates, aluminum chloride, or even under solvent-free conditions using heterogeneous catalysts .

Industrial Production Methods: Industrial production of 1,4-dihydropyridines often employs multicomponent reactions (MCRs) due to their efficiency in producing structurally diverse molecules from simple starting materials . These methods are scalable and can be optimized for high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, which can modulate various physiological processes such as muscle contraction and neurotransmitter release . This makes it a valuable compound in the study of cardiovascular and neurological functions.

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde stands out due to its unique structural features, such as the presence of both benzoyl and ethynyl groups. These modifications can enhance its biological activity and selectivity compared to other 1,4-dihydropyridines .

Properties

CAS No.

62827-37-6

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1-benzoyl-4-ethynyl-4H-pyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C16H11NO3/c1-2-15-13(10-18)8-17(9-14(15)11-19)16(20)12-6-4-3-5-7-12/h1,3-11,15H

InChI Key

ANHGMRDSJOJUPZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(=CN(C=C1C=O)C(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

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